![molecular formula C7H5N3O2 B189722 1,4-Dihidropiridina[2,3-b]pirazina-2,3-diona CAS No. 2067-84-7](/img/structure/B189722.png)

1,4-Dihidropiridina[2,3-b]pirazina-2,3-diona

Descripción general

Descripción

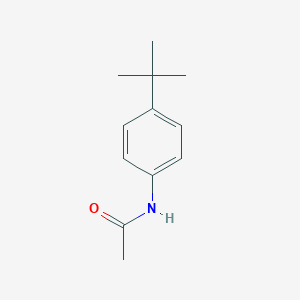

“1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.1335 . It is also known by its IUPAC name, which is the same .

Synthesis Analysis

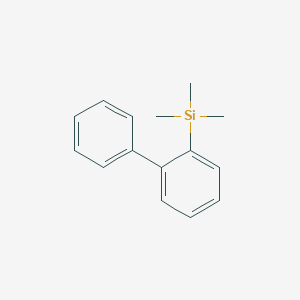

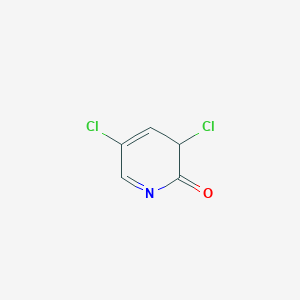

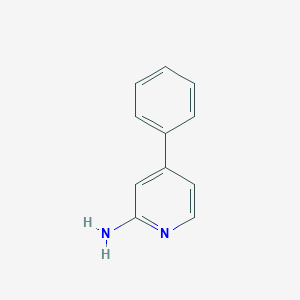

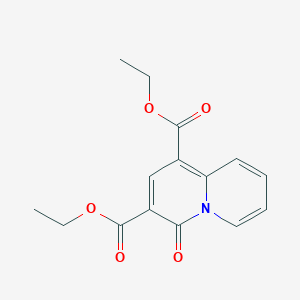

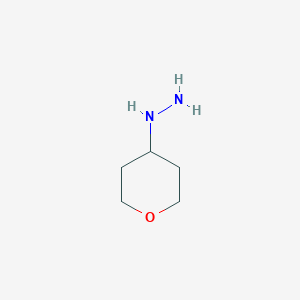

The synthesis of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives has been described in the literature . The process involves nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine, reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione” include a molecular weight of 163.1335 and a melting point greater than 320 degrees Celsius .

Aplicaciones Científicas De Investigación

Inhibición Covalente de KRAS para el Tratamiento del Cáncer

Los derivados de la 1,4-dihidropiridina[2,3-b]pirazina-2,3-diona han surgido como candidatos prometedores para inhibir KRAS, una proteína oncogénica clave involucrada en varios cánceres. Estos compuestos actúan como inhibidores covalentes, uniéndose al sitio activo de KRAS e interrumpiendo sus vías de señalización. Al inhibir KRAS, suprimen el crecimiento tumoral y la metástasis, lo que los convierte en valiosos en la terapia contra el cáncer .

Aplicaciones Ópticas No Lineales (NLO)

La síntesis de derivados de la this compound ha revelado su potencial para aplicaciones ópticas no lineales (NLO). Estos compuestos exhiben propiedades electrónicas únicas que los hacen adecuados para dispositivos NLO, como convertidores de frecuencia, interruptores ópticos y moduladores. Su capacidad para convertir eficientemente las señales de luz los hace relevantes en las telecomunicaciones y la fotónica .

Inhibición Selectiva de la Isoenzima PI3K

Los investigadores han explorado el núcleo heterocíclico de los derivados de la piridina[2,3-b]pirazina para la inhibición selectiva de las isoenzimas PI3K (fosfoinositido 3-quinasa). Estas enzimas desempeñan funciones cruciales en la señalización celular, el crecimiento y la supervivencia. Al dirigirse selectivamente a isoformas PI3K específicas, estos derivados prometen tratar enfermedades como el cáncer, la diabetes y los trastornos autoinmunitarios .

Tratamiento del Infarto de Miocardio

Los derivados de la this compound se han investigado por sus efectos cardioprotectores. Exhiben potencial en el tratamiento del infarto de miocardio (ataque cardíaco) al modular las vías celulares involucradas en el daño y la reparación de los tejidos. Su capacidad para mejorar la función cardíaca y reducir la lesión isquémica los convierte en candidatos intrigantes para el desarrollo de medicamentos cardiovasculares .

Inhibición de la Dipeptidil Peptidasa IV (DPP-IV) para la Diabetes Tipo 2

En el ámbito de la investigación de la diabetes, estos derivados se han explorado como inhibidores de la DPP-IV. La DPP-IV es una enzima que degrada las hormonas incretinas, lo que afecta la regulación de la glucosa en sangre. Al inhibir la DPP-IV, estos compuestos mejoran la secreción de insulina y reducen los niveles de azúcar en sangre, lo que podría beneficiar a los pacientes con diabetes tipo 2 .

Otras Aplicaciones Potenciales

Más allá de los campos mencionados, estudios en curso sugieren aplicaciones adicionales para los derivados de la this compound. Estos incluyen efectos antiinflamatorios, actividad antimicrobiana y propiedades neuroprotectoras. Los investigadores continúan desentrañando sus roles multifacéticos, lo que los convierte en un área emocionante de investigación en química medicinal .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCJWOFMAWQWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=O)N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174716 | |

| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2067-84-7 | |

| Record name | 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2067-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrido(2,3-b)pyrazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDO(2,3-B)PYRAZINE-2,3-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE8SL7WJ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)

![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)

![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)